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Compound of Interest

Compound Name: 4-Benzylcyclohexanone

Cat. No.: B3036559 Get Quote

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-
Benzylcyclohexanone

Introduction
4-Benzylcyclohexanone is a disubstituted cyclohexanone derivative featuring a benzyl group

at the 4-position of the cyclohexane ring. This molecule serves as a valuable intermediate and

structural motif in synthetic organic chemistry. Its unique architecture, combining a reactive

carbonyl group, adjacent α-carbons capable of enolization, and an aromatic ring, provides a

rich landscape for chemical transformations. This guide offers an in-depth exploration of the

chemical properties, reactivity, and practical applications of 4-benzylcyclohexanone, tailored

for researchers, scientists, and professionals in drug development. We will delve into the

causality behind its reactivity and provide field-proven insights into its manipulation in a

laboratory setting.

Core Chemical and Physical Properties
The foundational properties of 4-benzylcyclohexanone dictate its behavior in a reaction

environment, its solubility, and its analytical characterization. These properties are summarized

below.
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Property Value Reference

IUPAC Name
4-

(Phenylmethyl)cyclohexanone
[1]

Synonyms 4-Benzylcyclohexan-1-one [1][2]

CAS Number 35883-77-3 [1][3]

Molecular Formula C₁₃H₁₆O [1][4]

Molecular Weight 188.27 g/mol [1][4]

Appearance White to Off-White Solid [1]

Melting Point 46-47 °C [1]

Boiling Point 165-166 °C at 14 Torr [1]

Solubility
Slightly soluble in Chloroform

and Ethyl Acetate
[1]

Storage
-20°C Freezer, under inert

atmosphere
[1]

graph "4_benzylcyclohexanone_structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

O7 [label="O"];

C8 [label="C", pos="2.5,0!"];
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C9 [label="C", pos="3.5,0!"];

C10 [label="C", pos="4.2,0.8!"];

C11 [label="C", pos="5.2,0.8!"];

C12 [label="C", pos="5.9,0!"];

C13 [label="C", pos="5.2,-0.8!"];

C14 [label="C", pos="4.2,-0.8!"];

// Position the cyclohexanone ring

C1 [pos="0,1!"];

C2 [pos="-1,0.5!"];

C3 [pos="-1,-0.5!"];

C4 [pos="0,-1!"];

C5 [pos="1,-0.5!"];

C6 [pos="1,0.5!"];

O7 [pos="0,1.8!"];

// Draw bonds for the cyclohexanone ring

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- O7 [style=double, len=0.8];

// Draw bonds for the benzyl group

C4 -- C8;

C8 -- C9;

C9 -- C10;

C10 -- C11;

C11 -- C12;

C12 -- C13;
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C13 -- C14;

C14 -- C9;

}

Caption: Chemical structure of 4-benzylcyclohexanone.

Reactivity and Mechanistic Considerations
The reactivity of 4-benzylcyclohexanone is governed by its three principal components: the

carbonyl group, the α-carbons, and the benzyl moiety. Understanding the interplay of these

functional groups is critical for predicting reaction outcomes and designing synthetic strategies.

Reactions at the Carbonyl Group
The ketone functionality is a primary site for nucleophilic attack and reduction.

The reduction of the carbonyl group to a secondary alcohol is one of the most common

transformations. This reaction creates a new stereocenter, leading to a mixture of cis and trans

diastereomers. The choice of reducing agent is crucial as it influences the diastereoselectivity

of the product.

Sodium borohydride (NaBH₄): A mild and selective reducing agent, typically used in protic

solvents like methanol or ethanol. The reaction proceeds via nucleophilic attack of the

hydride ion on the carbonyl carbon. Due to steric hindrance, the hydride often attacks from

the less hindered face, but a mixture of isomers is typically obtained.[5]

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, used in aprotic solvents

like THF or diethyl ether. It is less selective than NaBH₄ and will also reduce other functional

groups if present.[6]

Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses an aluminum alkoxide

catalyst and a secondary alcohol (like isopropanol) as the hydride source. It is a reversible

reaction and can be highly stereoselective, often favoring the thermodynamically more stable

alcohol. Zeolite catalysts have been shown to be effective for stereoselective MPV

reductions of substituted cyclohexanones.[7][8]
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The stereochemical outcome is dictated by the direction of hydride attack on the

cyclohexanone ring, which exists in a chair conformation. Axial attack leads to the equatorial

alcohol, while equatorial attack yields the axial alcohol.

Enolate Chemistry: Reactions at the α-Carbons
The protons on the carbons adjacent to the carbonyl (α-protons) are acidic and can be

removed by a base to form a nucleophilic enolate.[9] Since 4-benzylcyclohexanone is an

unsymmetrical ketone, deprotonation can occur at either the C-3/C-5 positions or the C-2/C-6

positions, leading to two different enolates.

4-Benzylcyclohexanone

LDA, THF, -78°C
(Kinetic Control)Fast Deprotonation

NaH, THF, RT
(Thermodynamic Control)

Equilibration

Kinetic Enolate
(Less Substituted)

Thermodynamic Enolate
(More Substituted)

Click to download full resolution via product page

Caption: Kinetic vs. Thermodynamic Enolate Formation.

Kinetic Enolate: Formed by the rapid removal of the most accessible (least sterically

hindered) α-proton. This is achieved using a strong, bulky, non-nucleophilic base like lithium

diisopropylamide (LDA) at low temperatures (-78 °C).[10][11] In this case, it would be the

enolate formed at the C-3/C-5 position.

Thermodynamic Enolate: The more stable, more substituted enolate. Its formation is favored

under conditions that allow for equilibrium between the ketone and the possible enolates.

This typically involves a weaker base (like NaH or an alkoxide) at room temperature or

higher.[9] For 4-benzylcyclohexanone, this corresponds to the enolate at the C-2/C-6

positions.

Once formed, these enolates are potent nucleophiles for a variety of crucial C-C bond-forming

reactions.
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Alkylation: Reaction with alkyl halides in an Sₙ2 fashion. This is a powerful method for

introducing alkyl chains at the α-position.[6]

Aldol and Claisen-Schmidt Condensations: Reaction with aldehydes or ketones. The

Claisen-Schmidt condensation, involving an aromatic aldehyde, is used to synthesize

diarylidenecyclohexanone derivatives, which have been investigated for their anti-

inflammatory properties.[12]

Reactions of the Benzyl Moiety
The benzyl group itself offers sites for reactivity.

Benzylic Oxidation: The C-H bonds at the benzylic position (the CH₂ group) are weaker than

typical alkyl C-H bonds and are susceptible to oxidation.[13] Strong oxidizing agents like hot

potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic carbon.[13]

Depending on the conditions, this can lead to the formation of a ketone (4-

benzoylcyclohexanone) or, with cleavage, benzoic acid.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic

substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The alkyl

substituent is an activating group and an ortho, para-director.

Synthetic Routes
4-Benzylcyclohexanone is typically synthesized via methods that form the C4-benzyl bond.

Alkylation of a Cyclohexanone Derivative: One common approach involves the alkylation of a

pre-formed enolate of a cyclohexanone derivative with benzyl bromide.[14]

Friedel-Crafts Reaction: An alternative route could involve a Friedel-Crafts type reaction, for

instance, the reaction of a cyclohexene derivative with benzene under acidic conditions.

Grignard Reaction: Synthesis can be achieved from 1,4-cyclohexanedione mono-ketal by

reaction with benzylmagnesium bromide, followed by deprotection.[1]

Applications in Research and Drug Development
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The 4-benzylcyclohexanone scaffold is of significant interest to the pharmaceutical industry.

The cyclohexyl ring serves as a rigid core that can orient substituents in well-defined spatial

arrangements, which is crucial for binding to biological targets.

Enzyme Inhibitors: Derivatives of substituted cyclohexanones have been identified as

inhibitors of various enzymes. For example, 2',6-bis(4-hydroxybenzyl)-2-

acetylcyclohexanone was discovered as an inhibitor of the bacterial cell division protein FtsZ,

highlighting the potential for this scaffold in developing novel antibacterial agents.[15]

CDK12 Inhibitors: The cyclohexyl ring is a core component in a series of potent and selective

Cyclin-Dependent Kinase 12 (CDK12) inhibitors, which are being explored as potential

cancer therapeutics.[16]

Prostaglandin E Receptor Antagonists: The N-benzyl moiety, combined with other

functionalities, is found in potent and selective EP4 antagonists developed for treating

inflammatory pain.[17]

Intermediate for Complex Molecules: Its versatile reactivity makes it a key building block for

the synthesis of more complex molecules and natural products.[14][18]

Experimental Protocol: Reduction of 4-
Benzylcyclohexanone
This protocol details a standard, reliable method for the reduction of 4-benzylcyclohexanone
to 4-benzylcyclohexanol using sodium borohydride. This procedure is a self-validating system;

successful execution will yield a product with distinct physical and spectral properties from the

starting material, confirmable by TLC, melting point, and NMR spectroscopy.

Objective: To synthesize and isolate 4-benzylcyclohexanol via the reduction of 4-
benzylcyclohexanone.

Materials:

4-Benzylcyclohexanone

Sodium borohydride (NaBH₄)
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Methanol (MeOH)

Deionized water

1 M Hydrochloric acid (HCl)

Dichloromethane (DCM) or Ethyl Acetate

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Round-bottom flask (50 mL)

Magnetic stirrer and stir bar

Separatory funnel (100 mL)

Erlenmeyer flask

Rotary evaporator

Caption: Experimental workflow for the reduction of 4-benzylcyclohexanone.

Procedure:

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve

1.0 g of 4-benzylcyclohexanone in 15 mL of methanol. Cool the flask in an ice-water bath

to 0 °C.

Addition of Reducing Agent: While stirring, slowly add 0.25 g of sodium borohydride (NaBH₄)

in small portions over 10-15 minutes. The portion-wise addition is crucial to control the

exothermic reaction and hydrogen gas evolution.[5]

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Quenching: Carefully quench the reaction by slowly adding 10 mL of 1 M HCl dropwise to

neutralize the excess NaBH₄ and the resulting alkoxide. This step should be done in a fume
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hood as hydrogen gas is evolved.

Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of dichloromethane

(DCM) and shake vigorously. Allow the layers to separate and collect the lower organic layer.

Perform two more extractions of the aqueous layer with 15 mL of DCM each.

Washing: Combine the organic extracts and wash them sequentially with 20 mL of deionized

water and 20 mL of brine (saturated NaCl solution). The brine wash helps to remove residual

water from the organic phase.

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter

the drying agent and collect the filtrate in a pre-weighed round-bottom flask.

Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product,

4-benzylcyclohexanol, likely as a white solid or viscous oil.

Purification and Characterization: The crude product can be purified by recrystallization from

a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography. The

final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm

its structure and assess its purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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